4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
Overview
Description
4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core.
Preparation Methods
The synthesis of 4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring . This process typically includes the following steps:
Formation of the triazole ring: This can be achieved by reacting aminoguanidine carbonate with a suitable precursor in the presence of a base such as pyridine.
Annulation to form the triazolopyrimidine core: The triazole intermediate is then reacted with a pyrimidine derivative under specific conditions to form the triazolopyrimidine core.
Chemical Reactions Analysis
4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:
Scientific Research Applications
4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential antiviral agent, particularly against SARS-CoV-2.
Biological Research: The compound has been used in studies related to enzyme inhibition and molecular docking to understand its interaction with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the main protease of SARS-CoV-2, thereby preventing viral replication . In cancer research, it inhibits enzymes such as RNA-dependent RNA polymerase, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
4-[2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be compared with other triazolopyrimidine derivatives:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound has similar structural features but different functional groups, leading to variations in biological activity.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: These compounds have been studied for their antiviral and anticancer properties, similar to this compound.
Properties
IUPAC Name |
2-ethylsulfanyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-2-18-12-15-11-14-8-5-10(17(11)16-12)9-3-6-13-7-4-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQCEWKQUXFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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